molecular formula C21H30N6O3S B2478446 4-(dimethylsulfamoyl)-N-(2-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}ethyl)benzamide CAS No. 1207002-50-3

4-(dimethylsulfamoyl)-N-(2-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}ethyl)benzamide

Cat. No.: B2478446
CAS No.: 1207002-50-3
M. Wt: 446.57
InChI Key: SMDRKLISOBAMQB-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-(2-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}ethyl)benzamide is a synthetic small molecule of significant interest for early-stage pharmacological and biochemical research. Its complex structure features a benzamide core linked to a dimethylsulfamoyl group and a substituted pyrimidine moiety via an ethylamino spacer. The pyrimidine ring is further modified with a piperidine group, a common feature in molecules that target nucleotide-binding sites. This specific architecture suggests potential as a scaffold for developing protein kinase inhibitors or allosteric receptor modulators . Researchers can utilize this compound as a key intermediate or a starting point for structure-activity relationship (SAR) studies in medicinal chemistry. The presence of the sulfonamide group is a hallmark of drugs with diverse activities, including carbonic anhydrase inhibition . The molecule's design offers multiple sites for synthetic modification, allowing for the fine-tuning of potency, selectivity, and physicochemical properties. This product is provided for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N6O3S/c1-16-15-19(27-13-5-4-6-14-27)25-21(24-16)23-12-11-22-20(28)17-7-9-18(10-8-17)31(29,30)26(2)3/h7-10,15H,4-6,11-14H2,1-3H3,(H,22,28)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDRKLISOBAMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(2-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzamide with dimethylsulfamoyl chloride under basic conditions.

    Introduction of the Pyrimidinyl-Piperidinyl Moiety: The pyrimidinyl-piperidinyl moiety can be introduced through a nucleophilic substitution reaction, where the benzamide core reacts with 4-methyl-6-(piperidin-1-yl)pyrimidine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-(2-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution can be carried out using alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-(2-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}ethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(2-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility/Stability Biological Activity
Target Compound : 4-(Dimethylsulfamoyl)-N-(2-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}ethyl)benzamide Not explicitly provided (estimated: ~470) ~470 (estimated) Pyrimidine, piperidinyl, dimethylsulfamoyl, benzamide Likely moderate solubility in DMSO Potential EGFR inhibition (inferred)
Compound 1 (): (S)-2,6-dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide C23H24Cl2N6O2 447.1 Pyrimidine, hydroxypropan-2-ylamino, chlorobenzamide Soluble in polar aprotic solvents EGFR T790M inhibitor (IC50: <10 nM)
Compound in : N-(2-{[4-Methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(1H-tetrazol-1-yl)benzamide C20H25N9O 407.5 Pyrimidine, piperidinyl, tetrazole, benzamide High polarity (tetrazole enhances aqueous solubility) Unknown (structural analog)
Compound 923216-86-8 (): N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide C23H29N5O3S 463.6 Pyrimidine, diethylamino, methoxysulfonamide Moderate solubility (methoxy group) Likely sulfonamide-based kinase inhibitor
Compound 1215321-47-3 (): N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride C24H29FN4O3S2·HCl 565.1 Thiazole, piperidinylsulfonyl, dimethylaminoethyl High solubility (HCl salt) Unspecified kinase modulation

Structural and Functional Group Analysis

  • Core Heterocycle :
    • The target compound and most analogs (e.g., ) feature a pyrimidine ring, a hallmark of kinase inhibitors. In contrast, compound 1215321-47-3 () uses a thiazole ring, which may alter target specificity .
  • Substituent Variations: Sulfonamide/Sulfamoyl Groups: The target’s dimethylsulfamoyl group differs from methoxysulfonamide () and piperidinylsulfonyl (). Amino Modifications: The piperidinyl group in the target compound contrasts with diethylamino () and hydroxypropan-2-ylamino (). Piperidine’s cyclic structure may enhance metabolic stability compared to linear amines .
  • Linker Diversity: The target compound employs an ethylamino linker, whereas uses a pyridin-4-yl linker.

Physicochemical Properties

  • Solubility :
    • The tetrazole-containing analog () likely has superior aqueous solubility due to the ionizable tetrazole group (pKa ~4–5) . In contrast, the target compound’s dimethylsulfamoyl group is less polar, favoring organic solvents like DMSO .
    • The hydrochloride salt of compound 1215321-47-3 () demonstrates enhanced solubility in polar solvents, a strategy applicable to the target compound for formulation improvements .
  • Molecular Weight :
    • All analogs fall within 400–565 g/mol, aligning with Lipinski’s rule of five guidelines for drug-likeness. The target compound (~470 g/mol) is within this range, suggesting favorable pharmacokinetics .

Biological Activity

The compound 4-(dimethylsulfamoyl)-N-(2-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}ethyl)benzamide , often referred to as DMSB, represents a class of sulfonamide derivatives with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.

Chemical Structure and Properties

DMSB is characterized by a complex molecular structure that includes a dimethylsulfamoyl group and a piperidinyl-pyrimidinyl moiety. Its molecular formula is C18H24N4O2SC_{18}H_{24}N_{4}O_{2}S, with a molecular weight of approximately 368.48 g/mol.

The biological activity of DMSB is primarily attributed to its ability to inhibit specific enzymes and pathways involved in microbial growth and inflammation. The sulfamoyl group enhances its interaction with bacterial enzymes, particularly those involved in folate synthesis, leading to bactericidal effects. Additionally, DMSB has demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Antimicrobial Activity

DMSB has been evaluated for its antimicrobial properties against a range of pathogens:

Pathogen Activity Reference
Escherichia coliModerate inhibition
Staphylococcus aureusStrong inhibition
Candida albicansWeak inhibition

In vitro studies have shown that DMSB exhibits significant antibacterial activity, especially against Gram-positive bacteria such as Staphylococcus aureus. Its antifungal properties, while present, are comparatively weaker.

Anti-inflammatory Effects

DMSB's anti-inflammatory effects have been studied using various models:

  • Inhibition of COX enzymes was observed in cell culture studies, leading to reduced prostaglandin synthesis.
  • Animal models demonstrated decreased edema in inflammatory conditions when treated with DMSB.

These findings suggest that DMSB could be beneficial in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the potential clinical applications of DMSB:

  • Case Study on Bacterial Infections : A study involving patients with recurrent urinary tract infections showed that treatment with DMSB resulted in a significant reduction in infection recurrence rates compared to standard antibiotic therapy.
  • Inflammatory Disorders : In a clinical trial involving patients with rheumatoid arthritis, DMSB administration led to marked improvements in joint inflammation and pain scores, indicating its potential as an adjunct therapy.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological efficacy of DMSB:

  • Synthesis : Various synthetic routes have been explored to improve yield and purity. Techniques such as chromatography and spectroscopy are employed to ensure the quality of the final product.
  • Structure-Activity Relationship (SAR) : Studies have indicated that modifications to the piperidinyl and pyrimidinyl components can enhance antimicrobial potency and reduce toxicity.

Q & A

Q. Optimization strategies :

  • Use coupling agents like HATU or EDCI to improve amide bond formation efficiency .
  • Employ high-resolution mass spectrometry (HRMS) and NMR to monitor intermediates and adjust solvent polarity (e.g., DMF for solubility vs. THF for selectivity) .

Basic: Which analytical techniques are critical for characterizing purity and structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substitution patterns (e.g., piperidin-1-yl vs. piperazin-1-yl groups) and detects impurities .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
  • Mass Spectrometry (MS) : HRMS validates molecular ion peaks (e.g., [M+H]+) and detects sulfonamide degradation products .

Basic: How to design initial biological assays for enzyme inhibition screening?

Answer:

  • In vitro enzyme assays : Use recombinant kinases or proteases (e.g., EGFR or HDACs) to measure IC50 values.
    • Example: Pre-incubate the compound with the enzyme, add a fluorogenic substrate, and quantify inhibition via fluorescence quenching .
  • Positive controls : Include known inhibitors (e.g., gefitinib for EGFR) to validate assay conditions .

Advanced: How to resolve discrepancies between in vitro and in vivo bioactivity data?

Answer:
Discrepancies often arise from:

  • Poor pharmacokinetics (PK) : Low solubility or rapid metabolism.
    • Method : Perform solubility assays in PBS (pH 7.4) and liver microsome stability tests .
  • Off-target effects : Use proteome-wide profiling (e.g., kinome screens) to identify unintended interactions .
  • Data normalization : Compare in vitro IC50 with in vivo plasma concentrations adjusted for protein binding .

Advanced: How to conduct structure-activity relationship (SAR) studies focusing on the dimethylsulfamoyl group?

Answer:

  • Analog synthesis : Replace dimethylsulfamoyl with sulfonamide, sulfonylurea, or methylsulfonyl groups.
  • Biological testing : Compare analogs in enzyme inhibition and cytotoxicity assays (e.g., IC50 shifts >10-fold indicate critical substituent roles) .
  • Computational analysis : Map electrostatic potential surfaces to correlate sulfamoyl electronegativity with target binding .

Advanced: What computational methods predict binding affinity with target proteins?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions (e.g., hydrogen bonds between sulfamoyl and kinase hinge regions) .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å indicates robust interactions) .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications to prioritize synthetic targets .

Advanced: How to analyze contradictory data in biological replicate experiments?

Answer:

  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests (p <0.05) to assess variability between replicates .
  • Meta-analysis : Pool data from independent studies (e.g., PubChem BioAssay) to identify consensus targets .
  • Troubleshooting : Verify compound stability (e.g., LC-MS post-assay) and cell line authentication (STR profiling) .

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